Serelaxin is derived from human relaxin-2, a naturally occurring hormone produced during pregnancy. It belongs to the class of peptide hormones and is classified as a G protein-coupled receptor agonist. The primary receptors involved in its action are the relaxin family peptide receptor 1 and the endothelial B receptor, which facilitate various downstream signaling pathways leading to vasodilation and improved renal function .
The synthesis of serelaxin involves recombinant DNA technology, where the gene encoding human relaxin-2 is inserted into a suitable expression system, such as mammalian or yeast cells. This allows for the production of the peptide in a controlled environment.
The peptide is typically purified using chromatographic techniques to ensure high purity and biological activity. In recent developments, semisynthetic methodologies have been explored to create long-acting analogs of relaxin-2 by conjugating fatty acids to enhance pharmacokinetic properties . These methods may improve the clinical efficacy of serelaxin by prolonging its half-life in circulation.
The molecular formula of serelaxin is , with a molecular weight of approximately 5.96 kilodaltons. The structure consists of multiple disulfide bonds that stabilize its conformation, which is crucial for its biological activity .
The detailed structural representation shows that serelaxin contains several important functional groups that contribute to its interaction with receptors and subsequent biological effects. The presence of cysteine residues allows for the formation of intra- and inter-chain disulfide bonds, which are essential for maintaining its three-dimensional structure necessary for receptor binding .
Serelaxin undergoes various biochemical reactions upon administration. Its primary action involves binding to the relaxin receptors on endothelial cells, leading to a cascade of intracellular signaling events.
Upon receptor binding, serelaxin activates nitric oxide synthase, resulting in increased production of nitric oxide—a potent vasodilator. Additionally, it inhibits vasoconstrictors such as angiotensin II and endothelin, further promoting vasodilation and enhancing renal blood flow .
The mechanism by which serelaxin exerts its effects involves multiple pathways:
Clinical studies have demonstrated that serelaxin can reduce pulmonary arterial pressure and improve symptoms associated with heart failure, although it has shown mixed results regarding mortality benefits .
Serelaxin is typically administered intravenously due to its peptide nature, which limits oral bioavailability. It has a half-life averaging 5.28 days when administered at therapeutic doses.
The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or temperature variations. Its solubility profile is conducive for intravenous administration but requires careful formulation to maintain stability during storage .
Serelaxin has been primarily studied for its therapeutic potential in acute heart failure management due to its ability to improve hemodynamics and renal function. Beyond heart failure, research indicates potential applications in conditions characterized by fibrosis and inflammation, such as scleroderma and preeclampsia . Additionally, ongoing investigations aim to explore its utility in enhancing vascular relaxation responses in various cardiovascular diseases.
The relaxin peptide family exhibits remarkable evolutionary conservation across vertebrates, highlighting its fundamental biological roles. Relaxin-like peptides have been identified in species ranging from fish to mammals, with structural similarities in their characteristic insulin-like domain comprising A and B chains linked by disulfide bridges. In humans, the relaxin family includes seven members: relaxin-1 (RLN1), relaxin-2 (RLN2), and insulin-like peptides 3–7 (INSL3–7). Among these, relaxin-2 is the primary circulating form and shares significant homology with porcine relaxin (approximately 90% amino acid sequence identity), which was among the first relaxins isolated and characterized for its reproductive functions [1] [9].
Table 1: Evolutionary Conservation of Relaxin Peptides
Species | Peptide | Sequence Identity vs. Human Relaxin-2 | Primary Physiological Roles |
---|---|---|---|
Human | Relaxin-2 | 100% | Vasodilation, extracellular matrix remodeling |
Porcine | Relaxin | ~90% | Pubic symphysis relaxation, cervical softening |
Rat | Relaxin-1 | ~85% | Parturition, mammary development |
Zebrafish | Relaxin-3 | ~60% | Neuroregulation, feeding behavior |
The relaxin family peptide receptor 1 (RXFP1) is equally conserved, enabling cross-species reactivity. Porcine relaxin activates human RXFP1, though with lower efficacy than human relaxin-2 (serelaxin) due to subtle differences in B-chain residues critical for receptor binding [9]. This conservation facilitated early pharmacological studies using porcine relaxin to model human physiology. Notably, proteolytic studies reveal porcine relaxin exhibits greater resistance to enzymatic degradation than serelaxin, retaining partial bioactivity after simulated intestinal digestion—a property attributed to minor isoforms within its heterogeneous structure [9].
During pregnancy, relaxin-2 secreted by the corpus luteum orchestrates systemic and renal hemodynamic adaptations essential for fetal perfusion. These include:
Table 2: Key Hemodynamic Adaptations Mediated by Relaxin-2 in Pregnancy
Adaptation | Mechanism | Physiological Impact |
---|---|---|
Systemic Vasodilation | RXFP1-mediated NO release, endothelin-B receptor upregulation | Decreased vascular resistance, increased cardiac output |
Renal Hyperfiltration | Reduced renal afferent arteriolar resistance, mesangial relaxation | 40–65% increase in GFR |
Uterine Artery Remodeling | MMP-dependent extracellular matrix degradation | Enhanced uteroplacental blood flow |
Deficient relaxin-2 levels correlate with pathological conditions. Pregnant rats with reduced uterine perfusion pressure (RUPP)—a model of preeclampsia—exhibit hypertension, elevated uterine artery resistance, and reduced NO bioavailability. Administration of serelaxin reverses these effects, normalizing blood pressure, reducing soluble fms-like tyrosine kinase-1 (sFlt-1), and suppressing placental endothelin-1 [3]. This confirms relaxin-2's non-redundant role in maintaining vascular compliance during gestation.
Serelaxin, the recombinant form of human relaxin-2, mirrors endogenous hormone bioactivity but offers enhanced pharmacological properties for therapeutic use. Its development leverages three key advantages:
Enhanced Bioactivity Profile:Compared to endogenous relaxin-2, serelaxin demonstrates superior RXFP1 binding affinity and resistance to proteolytic clearance in circulation. This translates to prolonged efficacy in disease models where fibrosis impedes drug delivery. For instance, in fibrotic lung disease, serelaxin degrades subepithelial collagen deposits, enabling exosomes from human amnion epithelial cells (AEC-EXOs) to access injured tissues and normalize airway function [10].
Broad Therapeutic Applicability Beyond Pregnancy Physiology:Serelaxin's mechanisms address pathophysiological hallmarks of chronic diseases:
Table 3: Serelaxin vs. Endogenous Relaxin-2: Functional Properties
Property | Endogenous Relaxin-2 | Serelaxin |
---|---|---|
Source | Corpus luteum (pregnancy), cardiac myocytes (non-pregnancy) | Recombinant expression in E. coli |
Receptor Specificity | RXFP1 > RXFP2 | RXFP1 > RXFP2 |
Half-life | ~60 minutes (endogenous) | ~2 hours (recombinant) |
Key Bioactivities | Physiological vasodilation, collagen turnover | Therapeutic anti-fibrotic, anti-inflammatory, and cytoprotective effects |
Stability to Proteolysis | Moderate | Low (rapidly degraded in gut); porcine relaxin shows higher resistance [9] |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: